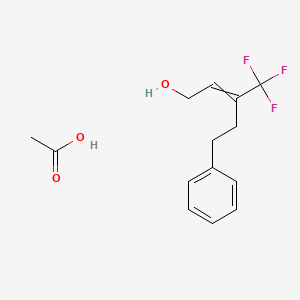

Acetic acid--5-phenyl-3-(trifluoromethyl)pent-2-en-1-ol (1/1)

CAS No.: 821799-22-8

Cat. No.: VC16814217

Molecular Formula: C14H17F3O3

Molecular Weight: 290.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 821799-22-8 |

|---|---|

| Molecular Formula | C14H17F3O3 |

| Molecular Weight | 290.28 g/mol |

| IUPAC Name | acetic acid;5-phenyl-3-(trifluoromethyl)pent-2-en-1-ol |

| Standard InChI | InChI=1S/C12H13F3O.C2H4O2/c13-12(14,15)11(8-9-16)7-6-10-4-2-1-3-5-10;1-2(3)4/h1-5,8,16H,6-7,9H2;1H3,(H,3,4) |

| Standard InChI Key | VEMOHJKVFHNQOP-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)O.C1=CC=C(C=C1)CCC(=CCO)C(F)(F)F |

Introduction

Molecular and Structural Characteristics

The molecular formula of acetic acid–5-phenyl-3-(trifluoromethyl)pent-2-en-1-ol (1/1) is C₁₄H₁₇F₃O₃, with a molecular weight of 290.28 g/mol . Its IUPAC name, acetic acid;5-phenyl-3-(trifluoromethyl)pent-2-en-1-ol, reflects the coexistence of acetic acid and a trifluoromethyl-substituted pentenol backbone. The canonical SMILES notation (CC(=O)O.C1=CC=C(C=C1)CCC(=CCO)C(F)(F)F) reveals a conjugated system with a double bond at the 2-position and a phenyl group at the 5-position .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 821799-22-8 |

| Molecular Formula | C₁₄H₁₇F₃O₃ |

| Molecular Weight | 290.28 g/mol |

| IUPAC Name | acetic acid;5-phenyl-3-(trifluoromethyl)pent-2-en-1-ol |

| SMILES | CC(=O)O.C1=CC=C(C=C1)CCC(=CCO)C(F)(F)F |

| InChIKey | VEMOHJKVFHNQOP-UHFFFAOYSA-N |

The trifluoromethyl group (–CF₃) enhances electrophilicity and metabolic stability, while the acetic acid moiety introduces hydrogen-bonding capacity, influencing solubility and reactivity .

Physicochemical Properties

Experimental data on melting/boiling points and solubility are unavailable, but computational predictions offer preliminary insights:

-

Polar Surface Area (PSA): 57.53 Ų (suggesting hydrogen-bonding potential) .

-

Stability: The –CF₃ group likely enhances thermal stability, while the double bond may confer photoreactivity.

Table 2: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| LogP | 3.19 |

| PSA | 57.53 Ų |

| Exact Mass | 290.113 Da |

Biological Activity and Toxicology

No direct toxicity data exist, but safety protocols for handling similar fluorinated compounds recommend:

Challenges and Future Directions

Key research gaps include:

-

Synthetic optimization: Developing regioselective methods for trifluoromethylation.

-

Biological profiling: Screening for antimicrobial, anticancer, or CNS activity.

-

Material characterization: Assessing optoelectronic properties for device integration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume